molecular formula C19H24N2O4 B4666330 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine

1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine

Cat. No. B4666330
M. Wt: 344.4 g/mol
InChI Key: QGEXVTRVLVLYGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine, also known as JNJ-42153605, is a novel and potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2). It has been developed as a potential treatment for type 2 diabetes mellitus (T2DM) and related metabolic disorders.

Mechanism of Action

1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine is a selective and reversible inhibitor of SGLT2, a protein that is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine reduces the reabsorption of glucose, leading to increased urinary glucose excretion and a decrease in blood glucose levels. This mechanism of action is independent of insulin secretion and action, making 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine a promising therapeutic option for T2DM patients who are resistant to insulin.
Biochemical and Physiological Effects
1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been shown to have several biochemical and physiological effects in T2DM patients. It reduces blood glucose levels, improves insulin sensitivity, reduces body weight and blood pressure, and improves lipid profiles. In addition, 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been found to reduce the risk of cardiovascular events in T2DM patients with established cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has several advantages for lab experiments. It is a highly selective and potent inhibitor of SGLT2, making it a valuable tool for studying the role of SGLT2 in glucose homeostasis and T2DM. However, 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has some limitations as well. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine may limit its availability for lab experiments.

Future Directions

There are several future directions for the research and development of 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine. One potential direction is to investigate its use in combination with other antidiabetic drugs, such as metformin or insulin, to improve glycemic control in T2DM patients. Another direction is to explore the potential of 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine for the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to establish the long-term safety and efficacy of 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine in T2DM patients.

Scientific Research Applications

1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been extensively studied in preclinical and clinical trials as a potential treatment for T2DM. It has been shown to reduce blood glucose levels by inhibiting the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion. In addition, 1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine has been found to improve insulin sensitivity, reduce body weight and blood pressure, and improve lipid profiles in T2DM patients.

properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-12-6-5-7-13(2)21(12)19(22)15-11-17(25-20-15)14-8-9-16(23-3)18(10-14)24-4/h8-13H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXVTRVLVLYGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=NOC(=C2)C3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[5-(3,4-dimethoxyphenyl)-3-isoxazolyl]carbonyl}-2,6-dimethylpiperidine

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